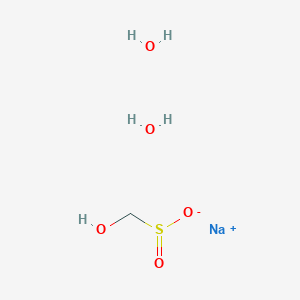

sodium;hydroxymethanesulfinate;dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hydroxymethanesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na.2H2O/c2-1-5(3)4;;;/h2H,1H2,(H,3,4);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWBKJOCRGQBNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Hydroxymethanesulfinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, commonly known in the industry as Rongalite, is a versatile and powerful reducing agent with a significant footprint in various scientific and industrial sectors.[1][2] This whitepaper provides a comprehensive overview of the fundamental properties of its dihydrate form (CH₃NaO₃S · 2H₂O), offering detailed insights into its chemical and physical characteristics, synthesis, purification, and quantitative analysis. Furthermore, it elucidates its mechanism of action, particularly as a redox initiator in emulsion polymerization, a process of significant interest in drug delivery and polymer chemistry.

Core Properties

Sodium hydroxymethanesulfinate dihydrate is known by several synonyms, including sodium formaldehyde (B43269) sulfoxylate (B1233899) dihydrate, Rongalite C, and sodium oxymethylene sulfoxylate.[2][3] Its structure has been confirmed by X-ray crystallography.[3]

Chemical and Physical Data

The fundamental chemical and physical properties of sodium hydroxymethanesulfinate and its dihydrate form are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Property | Value |

| Chemical Name | Sodium hydroxymethanesulfinate |

| Synonyms | Sodium formaldehyde sulfoxylate, Rongalite |

| Molecular Formula (Anhydrous) | CH₃NaO₃S[3] |

| Molecular Weight (Anhydrous) | 118.09 g/mol [4] |

| Molecular Formula (Dihydrate) | CH₃NaO₃S · 2H₂O |

| Molecular Weight (Dihydrate) | 154.12 g/mol [3] |

| CAS Number (Anhydrous) | 149-44-0[3] |

| CAS Number (Dihydrate) | 6035-47-8[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White, odorless crystals that may develop a slight garlic-like odor.[5] |

| Melting Point | 64-68 °C (dihydrate, decomposes)[5] |

| Solubility | Readily soluble in water; slightly soluble in alcohol.[3] |

| Density | Approximately 1.8 g/cm³ (dihydrate) |

| pH | 9.5-10.5 (in a 1 in 50 solution)[5] |

Table 3: Stability and Reactivity

| Property | Description |

| Stability | Stable in alkaline environments.[4] |

| Decomposition | Decomposes in acidic solutions, releasing formaldehyde and the reducing sulfoxylate ion.[3][4] |

| Incompatibilities | Incompatible with strong oxidizing agents.[4] |

Experimental Protocols

Synthesis of Sodium Hydroxymethanesulfinate Dihydrate

The industrial synthesis of sodium hydroxymethanesulfinate is primarily achieved through the reaction of sodium dithionite (B78146) with formaldehyde in an aqueous medium.[3]

Reaction:

Na₂S₂O₄ + 2CH₂O + H₂O → Na⁺HOCH₂SO₂⁻ + Na⁺HOCH₂SO₃⁻

A general laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a well-ventilated fume hood, prepare an aqueous solution of sodium dithionite.

-

Addition of Formaldehyde: Slowly add a stoichiometric amount of formaldehyde solution to the sodium dithionite solution while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction Completion: Continue stirring the mixture until the reaction is complete. The progress can be monitored by the disappearance of the characteristic dithionite properties.

-

Isolation: The product mixture contains sodium hydroxymethanesulfinate and sodium hydroxymethanesulfonate. The separation can be challenging due to similar solubilities. One approach involves fractional crystallization.

A visual representation of the synthesis workflow is provided below.

Purification by Recrystallization

Purification of the dihydrate can be achieved by recrystallization from water or a water-ethanol mixture.

-

Dissolution: Dissolve the crude sodium hydroxymethanesulfinate dihydrate in a minimum amount of hot water.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol (B145695) to remove soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a low temperature to avoid decomposition.

Quantitative Analysis by Iodometric Titration

The purity of sodium hydroxymethanesulfinate can be determined by iodometric titration, as outlined in the United States Pharmacopeia (USP-NF).[5] This method determines the sulfur dioxide content.

-

Sample Preparation: Accurately weigh about 1 g of Sodium Formaldehyde Sulfoxylate, dissolve it in a 50-mL volumetric flask with water, and dilute to the mark.[5]

-

Titration: Transfer 4.0 mL of this solution to a conical flask containing 100 mL of water. Titrate with a standardized 0.1 N iodine solution. As the endpoint is approached, add 3 mL of starch indicator solution.[5]

-

Endpoint: The endpoint is reached when the solution turns a permanent deep blue color.

-

Calculation: Each milliliter of 0.1 N iodine is equivalent to 1.602 mg of SO₂.[5] The assay should indicate a sulfur dioxide content between 45.5% and 54.5% on a dried basis.[5]

To account for any sodium sulfite (B76179) impurity, a separate titration is performed after adding formaldehyde to complex with the hydroxymethanesulfinate.[5]

Mechanism of Action in Redox Systems

Sodium hydroxymethanesulfinate is a key component in redox initiation systems for emulsion polymerization.[6][7] It acts as the reducing agent, which, in combination with an oxidizing agent (e.g., a peroxide), generates free radicals that initiate the polymerization of monomers.[7]

A common oxidizing agent used in conjunction with sodium hydroxymethanesulfinate is tert-butyl hydroperoxide (tBHP).[7] The reaction between these two components generates initiating radicals.

The proposed mechanism for the generation of radicals is as follows:

-

Decomposition: In an aqueous medium, sodium hydroxymethanesulfinate can be considered a source of the sulfoxylate anion (SO₂²⁻).[3]

-

Redox Reaction: The sulfoxylate anion reacts with the peroxide, leading to the formation of radical species. This is a one-electron transfer process.

-

Radical Generation: The reaction generates hydroxyl and/or sulfate (B86663) radicals, which are the primary initiators of the polymerization.

The following diagram illustrates the proposed initiation pathway in emulsion polymerization.

Applications in Research and Development

The powerful reducing nature of sodium hydroxymethanesulfinate dihydrate makes it a valuable tool in various research and development applications:

-

Polymer Chemistry: As a key component of redox initiation systems, it allows for polymerization at lower temperatures, which is crucial for temperature-sensitive monomers and for achieving higher molecular weight polymers.[7]

-

Organic Synthesis: It is used as a reducing agent for various functional groups and as a reagent to introduce sulfone groups into organic molecules.[3]

-

Pharmaceutical Formulations: It can be used as an antioxidant to protect sensitive active pharmaceutical ingredients from degradation.[2]

-

Drug Delivery: In the synthesis of polymeric nanoparticles for drug delivery, the use of redox initiators like sodium hydroxymethanesulfinate can provide better control over particle size and polymer characteristics.

Safety and Handling

Sodium hydroxymethanesulfinate dihydrate is generally stable under normal conditions. However, it is important to handle it with care:

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Decomposition: Contact with acids will cause it to decompose, releasing toxic gases.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

Sodium hydroxymethanesulfinate dihydrate is a compound with a rich chemistry and a broad range of applications. Its role as a potent reducing agent, particularly in redox initiation systems, makes it an invaluable tool for researchers and scientists in polymer science, organic synthesis, and pharmaceutical development. A thorough understanding of its fundamental properties and reaction mechanisms, as detailed in this guide, is essential for its effective and safe utilization in innovative research and development endeavors.

References

Rongalite as a Source of the Sulfoxylate Ion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rongalite, with the chemical name sodium hydroxymethanesulfinate (Na+HOCH2SO2−), is a versatile and commercially available reagent that serves as a convenient and shelf-stable source of the highly reactive sulfoxylate (B1233899) ion (SO2^2-).[1] This technical guide provides an in-depth overview of the chemistry of Rongalite, focusing on its role as a precursor to the sulfoxylate ion and its applications in organic synthesis, particularly in the context of drug development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this reagent in their work.

Introduction to Rongalite

Rongalite, also known by trade names such as Bruggolite and Formopan, is a white, crystalline, water-soluble solid, typically sold as the dihydrate (Na+HOCH2SO2−·2H2O).[2] It is synthesized by the reaction of sodium dithionite (B78146) with formaldehyde (B43269).[3] While it has historical applications in the textile industry as a bleaching and vat dyeing agent, its utility in modern organic synthesis has grown significantly.[4] The key to Rongalite's reactivity lies in its ability to decompose under specific conditions to release the sulfoxylate ion, a potent nucleophile and reducing agent.[3]

Generation of the Sulfoxylate Ion from Rongalite

The hydroxymethanesulfinate ion is unstable in solution and undergoes decomposition to release formaldehyde and the sulfoxylate ion.[3] This decomposition is typically initiated by adjusting the pH of the aqueous solution. Rongalite exhibits maximum stability in the pH range of 6-9.[1] In acidic solutions, it readily decomposes to generate the sulfoxylate ion and formaldehyde in equimolar amounts.[3] The generation of formaldehyde is an important safety consideration in industrial applications.[3]

The equilibrium of the decomposition can be influenced by the concentration of formaldehyde. The addition of at least one equivalent of formaldehyde shifts the equilibrium towards the adduct, forming the more stable bis-(hydroxymethyl)sulfone, which can be stored indefinitely.[3]

References

- 1. Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rongalite - Wikipedia [en.wikipedia.org]

- 4. scientificupdate.com [scientificupdate.com]

Sodium Formaldehyde Sulfoxylate: A Comprehensive Technical Guide to its Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), commonly known as Rongalite, is a potent reducing agent with a significant history of use in various industrial and chemical processes. Its unique chemical properties have also led to its application in pharmaceutical formulations as an antioxidant. This technical guide provides an in-depth overview of the chemical structure of sodium formaldehyde sulfoxylate and a detailed exploration of the analytical methodologies employed for its characterization and quantification. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Chemical Structure and Properties

Sodium formaldehyde sulfoxylate is the sodium salt of hydroxymethanesulfinic acid.[1] It is typically available commercially as a dihydrate.[1]

-

Molecular Formula: CH₃NaO₃S[1]

-

Ionic Formula: Na⁺HOCH₂SO₂⁻[1]

-

IUPAC Name: Sodium hydroxymethanesulfinate[1]

-

Synonyms: Rongalite, Sodium hydroxymethylsulfinate, Sodium oxymethylene sulfoxylate, Bruggolite[1]

-

CAS Number: 149-44-0 (anhydrous), 6035-47-8 (dihydrate)[1]

-

Molecular Weight: 118.09 g/mol (anhydrous), 154.12 g/mol (dihydrate)

The molecular structure of sodium formaldehyde sulfoxylate has been confirmed by X-ray crystallography.[1]

Analytical Methodologies

The analysis of sodium formaldehyde sulfoxylate is crucial for ensuring its quality, purity, and stability, particularly in pharmaceutical applications. The primary analytical techniques employed include titrimetry and chromatography.

Titrimetric Analysis: Iodometric Method (USP-NF Monograph)

The United States Pharmacopeia-National Formulary (USP-NF) provides an official monograph for the assay of sodium formaldehyde sulfoxylate, which is based on an iodometric titration.[1][2] This method determines the amount of sulfur dioxide (SO₂) equivalent in the sample.

Table 1: Quantitative Specifications from USP-NF Monograph

| Parameter | Specification |

| SO₂ Content | Not less than 45.5% and not more than 54.5% (dried basis) |

| Sodium Sulfite (B76179) | Not more than 5.0% (dried basis) |

| Loss on Drying | Not more than 27.0% |

| Alkalinity | Not more than 3.5 mL of 0.10 N sulfuric acid required for neutralization |

| pH | 9.5 to 10.5 (in a 1 in 50 solution) |

Experimental Protocol: Iodometric Titration

Reagents and Solutions:

-

0.1 N Iodine Volumetric Solution (VS): Prepare and standardize as directed in the relevant pharmacopeia.

-

Starch Test Solution (TS): Prepare as directed in the relevant pharmacopeia.

-

Formaldehyde TS: A solution of formaldehyde.

Assay Procedure:

-

Accurately weigh about 1.0 g of Sodium Formaldehyde Sulfoxylate.

-

Transfer the sample to a 50-mL volumetric flask, dissolve in approximately 25 mL of water, and then dilute with water to volume. Mix thoroughly.

-

Pipette 4.0 mL of this solution into a conical flask containing 100 mL of water.

-

Titrate the solution with 0.1 N iodine VS. As the endpoint is approached, add 3 mL of starch TS as an indicator.

-

The endpoint is reached when the solution develops a permanent blue color.

-

Record the volume of 0.1 N iodine VS consumed.

-

Each mL of 0.1 N iodine is equivalent to 1.602 mg of SO₂.[1]

Procedure for Sodium Sulfite Impurity:

-

Pipette 4.0 mL of the stock solution prepared in the assay into a conical flask containing 100 mL of water.

-

Add 2 mL of formaldehyde TS.

-

Titrate with the same 0.1 N iodine VS used for the assay, adding 3 mL of starch TS as the endpoint is approached.

-

Calculate the percentage of sodium sulfite (Na₂SO₃) using the appropriate formula provided in the USP-NF monograph.[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC methods offer higher specificity and sensitivity for the determination of sodium formaldehyde sulfoxylate, often by indirectly quantifying the formaldehyde released upon its decomposition.

Table 2: Summary of HPLC Method Parameters and Performance

| Parameter | Method 1 (Indirect, via Formaldehyde Derivatization) | Method 2 (Direct, Ion-Chromatography) |

| Principle | Decomposition of SFS to formaldehyde, followed by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and HPLC-UV detection. | Direct determination of the hydroxymethanesulfinate anion by ion chromatography with electrochemical detection. |

| Column | Agilent TC-C18 (250mm x 4.6mm, 5µm) | Anion-exchange column |

| Mobile Phase | Acetonitrile (B52724):Water (70:30) | Not specified |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 355 nm | Amperometric detector |

| Linearity Range | 0 - 40 µg (formaldehyde) | Not specified |

| Correlation Coefficient (r) | 0.9997 | Not specified |

| Detection Limit | 0.62 µg/g | Not specified |

| Average Recovery | 98.2% | 90% - 96% |

Experimental Protocol: HPLC Method (Indirect, via Formaldehyde Derivatization)

This protocol is a composite based on available literature and may require optimization.

Reagents and Solutions:

-

2,4-Dinitrophenylhydrazine (DNPH) Solution: Prepare a saturated solution of DNPH in a suitable acidic medium (e.g., acetonitrile/acetic acid).

-

Acetonitrile: HPLC grade.

-

Water: HPLC grade.

-

Standard Solutions: Prepare a series of standard solutions of formaldehyde of known concentrations.

Sample Preparation:

-

Accurately weigh a sample containing sodium formaldehyde sulfoxylate.

-

Induce the decomposition of SFS to release formaldehyde. This can be achieved by adjusting the pH or through a controlled heating process.

-

React the released formaldehyde with the DNPH solution to form the formaldehyde-DNPH derivative.

-

Extract the derivative into a suitable solvent (e.g., acetonitrile).

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detector: UV detector set at 355 nm.

Analysis:

-

Inject the prepared standard solutions to construct a calibration curve of peak area versus formaldehyde concentration.

-

Inject the prepared sample solution.

-

Quantify the amount of formaldehyde in the sample by comparing its peak area to the calibration curve.

-

Calculate the concentration of sodium formaldehyde sulfoxylate in the original sample based on the stoichiometry of the decomposition reaction.

Spectroscopic Analysis

While less common for routine quantitative analysis, spectroscopic methods can be valuable for the identification and characterization of sodium formaldehyde sulfoxylate.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of sodium formaldehyde sulfoxylate by comparing the sample's spectrum with that of a reference standard. Characteristic absorption bands for the sulfinate group (S=O stretching), hydroxyl group (O-H stretching), and C-H bonds would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) has been explored as an alternative to the titrimetric assay. ¹H NMR would show a characteristic signal for the methylene (B1212753) protons (—CH₂—) adjacent to the sulfur and oxygen atoms.

Conclusion

The robust analysis of sodium formaldehyde sulfoxylate is essential for ensuring its quality and safety in various applications, including pharmaceuticals. This guide has detailed the chemical structure of SFS and provided comprehensive overviews of the primary analytical methodologies. The official iodometric titration method from the USP-NF provides a reliable assay for determining the SO₂ content. For higher specificity and sensitivity, HPLC methods, particularly those involving derivatization of released formaldehyde, are well-suited. While spectroscopic techniques like IR and NMR are not the primary methods for quantification, they serve as important tools for identification and structural confirmation. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Hydroxymethanesulfinate Dihydrate (Rongalite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of sodium hydroxymethanesulfinate dihydrate, a versatile reducing agent commonly known by its trade name, Rongalite. This document details established industrial and laboratory-scale preparation methods, complete with experimental protocols, quantitative data, and analytical procedures for quality control.

Introduction

Sodium hydroxymethanesulfinate, with the chemical formula NaHOCH₂SO₂, is a salt of hydroxymethanesulfinic acid. It is typically available as a stable dihydrate (NaHOCH₂SO₂·2H₂O) and is widely utilized in various industrial and laboratory applications. Its utility stems from its potent reducing properties, particularly in alkaline media. Key applications include its use as a discharge agent in the textile industry for printing and dyeing, a redox initiator in polymerization reactions, and as an antioxidant in pharmaceutical formulations.[1] Historically, it was also explored as an antidote for heavy metal poisoning.[2]

This guide will focus on the primary synthetic routes for the preparation of sodium hydroxymethanesulfinate dihydrate, providing detailed methodologies and comparative data to assist researchers in its synthesis and application.

Synthetic Methodologies

Several methods for the synthesis of sodium hydroxymethanesulfinate dihydrate have been developed, with the most prevalent being the reaction of sodium dithionite (B78146) with formaldehyde (B43269) and a process involving the reduction of a sulfur dioxide source with zinc powder in the presence of formaldehyde.

Synthesis from Sodium Dithionite and Formaldehyde

This is a widely used industrial method for producing sodium hydroxymethanesulfinate. The reaction involves the addition of formaldehyde to an aqueous solution of sodium dithionite.[3] The overall reaction is as follows:

Na₂S₂O₄ + 2CH₂O + H₂O → NaHOCH₂SO₂ + NaHOCH₂SO₃

This reaction is reported to proceed quantitatively and produces sodium hydroxymethanesulfinate and sodium hydroxymethanesulfonate (formaldehyde bisulfite adduct) in equimolar amounts.[3]

Synthesis via Zinc Powder Reduction

This traditional method involves the use of zinc powder as a reducing agent. There are variations of this process, with the primary routes starting from either sulfur dioxide or a sulfite (B76179) salt.

This is a three-step process where zinc powder is first reacted with sulfur dioxide to produce zinc dithionite (ZnS₂O₄). This is followed by the addition of formaldehyde and further reduction with zinc powder to form a zinc salt of hydroxymethanesulfinic acid. Finally, a metathesis reaction with sodium hydroxide (B78521) or sodium carbonate yields the desired sodium hydroxymethanesulfinate.[4]

A more streamlined approach involves the one-step reaction of sodium metabisulfite (B1197395) (Na₂S₂O₅), zinc powder, and formaldehyde in an aqueous medium.[4] This method is advantageous due to its shorter process time and reduced equipment requirements.[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of sodium hydroxymethanesulfinate dihydrate.

Protocol for Synthesis from Sodium Metabisulfite, Zinc Powder, and Formaldehyde

This protocol is based on a one-step synthesis method described in the patent literature, adapted for laboratory scale.

Materials:

-

Deionized water

-

Sodium metabisulfite (Na₂S₂O₅)

-

Zinc powder

-

Formaldehyde solution (37% w/w)

-

Inorganic acid (activator, e.g., dilute HCl)

Procedure:

-

To a stirred reaction vessel, add deionized water and cool to 4-6 °C.

-

Slowly add sodium metabisulfite to the cooled water with continuous stirring until fully dissolved.

-

To the resulting solution, add zinc powder.

-

An inorganic acid is then added as an activator.

-

Slowly add a 37% formaldehyde solution to the reaction mixture, maintaining the temperature at approximately 48-50 °C.

-

Allow the reaction to proceed at this temperature for 30-35 minutes.

-

After the reaction is complete, the resulting solution is filtered to remove unreacted zinc and zinc oxide.

-

The filtrate is then concentrated by vacuum evaporation.

-

The concentrated solution is cooled to induce crystallization of sodium hydroxymethanesulfinate dihydrate.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol (B145695), and dried under vacuum.

Purification

The primary purification method for sodium hydroxymethanesulfinate dihydrate is recrystallization from water.[5] The crude product is dissolved in a minimum amount of hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form crystals. The solubility in ethanol is low, so it can be used to wash the final product to remove water-soluble impurities.[5]

Quantitative Data

The following tables summarize quantitative data derived from various sources for the synthesis of sodium hydroxymethanesulfinate.

Table 1: Reactant Quantities for the One-Step Synthesis from Sodium Metabisulfite

| Embodiment | Deionized Water (kg) | Sodium Metabisulfite (kg) | Zinc Powder (kg) | 37% Formaldehyde Solution (kg) |

| 1 | 100 | 50 | 45 | 40 |

| 2 | 100 | 52 | 46 | 41 |

| 3 | 100 | 48 | 44 | 39 |

Data sourced from patent CN102633608B.[6]

Table 2: Reaction Conditions for the One-Step Synthesis from Sodium Metabisulfite

| Embodiment | Initial Temperature (°C) | Reaction Temperature (°C) | Reaction Time (minutes) |

| 1 | 4-6 | 48 | 30 |

| 2 | 4-6 | 50 | 35 |

| 3 | 4 | 48 | 30 |

Data sourced from patent CN102633608B.[6]

Table 3: Product Purity and Yield from the Zinc Powder-Sulfur Dioxide Method

| Embodiment | Yield (based on Zinc) (%) | Final Product Purity (%) |

| 1 | 86.8 | Not Specified |

| 2 | 87.1 | Not Specified |

| 3 | 86.0 | Not Specified |

| 4 | 98.8 - 100.7 | 98.8 - 100.7 |

Data sourced from patents CN101597222A and CN102633608B.[7][8]

Analytical Methods for Quality Control

The quality of the synthesized sodium hydroxymethanesulfinate dihydrate is crucial for its applications. The following analytical methods are commonly employed for its characterization.

Assay by Iodometric Titration

The purity of sodium hydroxymethanesulfinate is typically determined by measuring its sulfur dioxide (SO₂) content via iodometric titration. The United States Pharmacopeia (USP) provides a standardized method.[9]

Procedure:

-

Accurately weigh about 1 g of the sample, dissolve it in a 50 mL volumetric flask with water, and dilute to the mark.

-

Transfer 4.0 mL of this solution to a conical flask containing 100 mL of water.

-

Titrate with a standardized 0.1 N iodine solution.

-

Add 3 mL of starch indicator solution as the endpoint is approached.

-

The SO₂ content is calculated based on the volume of iodine solution consumed. Each mL of 0.1 N iodine is equivalent to 1.602 mg of SO₂.[9]

Test for Sodium Sulfite Impurity

Sodium sulfite is a common impurity. Its content can be determined by a modification of the iodometric titration.[9]

Procedure:

-

To a 4.0 mL aliquot of the stock solution prepared for the assay, add 100 mL of water and 2 mL of formaldehyde solution.

-

The formaldehyde reacts with the hydroxymethanesulfinate, rendering it unreactive towards iodine.

-

Titrate the remaining sodium sulfite with the same standardized 0.1 N iodine solution.

-

The difference in the volume of iodine consumed in the assay and this test corresponds to the amount of sodium hydroxymethanesulfinate. The USP specifies a limit of not more than 5.0% of Na₂SO₃.[9]

Identification Tests

-

Reaction with Silver-Ammonia-Nitrate: Dissolving the sample in water and adding silver-ammonia-nitrate solution will produce metallic silver, appearing as a gray precipitate or a mirror on the test tube.[9]

-

Colorimetric Test: Warming the sample with salicylic (B10762653) acid in sulfuric acid produces a permanent deep red color.[9]

Table 4: Physical and Chemical Properties of Sodium Hydroxymethanesulfinate Dihydrate

| Property | Value | Reference(s) |

| Chemical Formula | NaHOCH₂SO₂·2H₂O | [10] |

| Molecular Weight | 154.12 g/mol | [10] |

| Appearance | White crystalline powder or translucent blocks | [4][11] |

| Melting Point | 64 °C | [4] |

| Solubility in Water | 50 mg/mL, clear, colorless | [10] |

| pH of Solution (1 in 50) | 9.5 - 10.5 | [9] |

| Assay (as SO₂) | 45.5% - 54.5% (dried basis) | [9] |

Visualizations

Synthesis Pathways

Caption: Chemical synthesis pathways for sodium hydroxymethanesulfinate.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Rongalite - Wikipedia [en.wikipedia.org]

- 4. rongdachemical.com [rongdachemical.com]

- 5. Sciencemadness Discussion Board - Rongalite (Sodium Formaldehyde Sulfoxylate) preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Production method of sodium formaldehyde sulfoxylate powder with low contents of free formaldehyde and zinc - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101597222A - A kind of rongalite production method - Google Patents [patents.google.com]

- 8. CN102633608B - Production method of sodium formaldehyde sulfoxylate - Google Patents [patents.google.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. ヒドロキシメタンスルフィン酸ナトリウム二水化物 ≥98.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 11. How to Make Sodium Formaldehyde Sulfoxylate (Rongalite)? - High Mountain Chem [highmountainco.com]

An In-depth Technical Guide to the Decomposition Pathways of Sodium Hydroxymethanesulfinate in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile reducing agent with applications across various industries, including pharmaceuticals. Its stability is highly pH-dependent; it is relatively stable in alkaline environments but undergoes rapid decomposition in acidic media.[1][2] Understanding the kinetics and pathways of this decomposition is crucial for its effective use and for ensuring the stability of formulations where it is included. This technical guide provides a comprehensive overview of the decomposition of sodium hydroxymethanesulfinate in acidic conditions, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Decomposition Pathways

In an acidic aqueous solution, sodium hydroxymethanesulfinate (HOCH₂SO₂Na) is unstable and decomposes in a reversible reaction to yield formaldehyde (B43269) (CH₂O) and the sulfoxylate (B1233899) ion (SO₂²⁻).[2][3] The sulfoxylate ion is a potent reducing agent and is considered the key reactive species generated during the decomposition.

The overall decomposition can be influenced by the presence of oxygen and involves an equilibrium with sulfite (B76179) (SO₃²⁻) and bisulfite (HSO₃⁻) ions.[1][4] Under strongly acidic conditions, further decomposition can lead to the formation of sulfur dioxide (SO₂) and, in some instances, hydrogen sulfide (B99878) (H₂S).[5][6]

The primary equilibrium reaction in acidic media is as follows:

HOCH₂SO₂⁻ ⇌ CH₂O + HSO₂⁻

The hydroxymethanesulfinate ion is in equilibrium with formaldehyde and the sulfoxylate ion. The position of this equilibrium is dependent on the pH of the solution.

Visualizing the Decomposition Pathway

The following diagram illustrates the principal decomposition pathway of sodium hydroxymethanesulfinate in an acidic environment.

Quantitative Decomposition Data

| Parameter | Value | Conditions | Reference |

| Effective Rate Coefficient (k_eff) | 1.1 x 10⁻⁵ s⁻¹ | pH 5.6, 25°C | [1] |

| Reaction Enthalpy (ΔH) | -54.60 ± 1.10 kJ/mol | pH 5-6 | [1] |

| Reaction Entropy (ΔS) | 57.6 ± 3.7 J/(mol·K) | pH 5-6 | [1] |

Table 1: Kinetic and Thermodynamic Parameters for the Decomposition of Sodium Hydroxymethanesulfinate.

Experimental Protocols

To investigate the decomposition kinetics of sodium hydroxymethanesulfinate, a robust analytical method is required to monitor the concentration of the parent compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Kinetic Study using HPLC: A Step-by-Step Protocol

This protocol outlines a method to determine the rate of decomposition of sodium hydroxymethanesulfinate in an acidic buffer.

4.1.1 Materials and Reagents

-

Sodium Hydroxymethanesulfinate (Rongalite)

-

Deionized Water

-

Acetonitrile (B52724) (HPLC Grade)

-

Phosphoric Acid (or Formic Acid for MS compatibility)

-

pH buffer solutions (e.g., citrate (B86180) or phosphate (B84403) buffers) of desired acidic pH values

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Thermostatted water bath or reaction block

4.1.2 Preparation of Solutions

-

Mobile Phase Preparation: Prepare the HPLC mobile phase by mixing acetonitrile and water (e.g., in a 40:60 v/v ratio) and acidifying with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). Degas the mobile phase before use.

-

Standard Stock Solution: Accurately weigh a known amount of sodium hydroxymethanesulfinate and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acidic Buffer Solutions: Prepare buffer solutions of the desired acidic pH values (e.g., pH 3, 4, 5, and 6) using standard laboratory procedures.

4.1.3 Experimental Procedure for Kinetic Run

-

Temperature Equilibration: Equilibrate the acidic buffer solution to the desired reaction temperature (e.g., 25°C, 37°C, 50°C) in a thermostatted water bath.

-

Reaction Initiation: Initiate the decomposition reaction by adding a known volume of the sodium hydroxymethanesulfinate stock solution to the pre-heated acidic buffer to achieve the desired initial concentration. Start a timer immediately.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Reaction Quenching (Optional but Recommended): To stop the decomposition immediately upon sampling, the aliquot can be diluted into a neutralizing buffer or the mobile phase at a low temperature.

-

Sample Preparation for HPLC: Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Analysis: Inject the prepared samples onto the equilibrated HPLC system. Monitor the elution of sodium hydroxymethanesulfinate using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

Data Analysis: Record the peak area of the sodium hydroxymethanesulfinate peak at each time point. Create a calibration curve using standard solutions of known concentrations to convert peak areas to concentrations. Plot the natural logarithm of the concentration of sodium hydroxymethanesulfinate versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the decomposition under the specific pH and temperature conditions.

Experimental Workflow Diagram

The following diagram outlines the workflow for the kinetic analysis of sodium hydroxymethanesulfinate decomposition.

Conclusion

The decomposition of sodium hydroxymethanesulfinate in acidic media is a critical factor to consider in its application, particularly in pharmaceutical formulations. The primary decomposition pathway leads to the formation of formaldehyde and the highly reactive sulfoxylate ion. The rate of this decomposition is significantly influenced by pH and temperature. While a comprehensive set of kinetic data is not widely available, the provided information and experimental protocol offer a solid foundation for researchers to conduct their own stability and compatibility studies. The use of HPLC is a reliable method for monitoring the decomposition and determining its kinetics under specific acidic conditions. Further research to populate a more extensive quantitative dataset would be highly beneficial to the scientific community.

References

The Solubility Profile of Sodium Hydroxymethanesulfinate Dihydrate in Organic Solvents: A Technical Guide for Researchers

Introduction: Sodium hydroxymethanesulfinate dihydrate, commonly known as Rongalite, is a versatile and cost-effective reducing agent with applications across various industries, including textiles, polymers, and pharmaceuticals. In the context of drug development and organic synthesis, understanding its solubility in non-aqueous media is critical for reaction optimization, formulation development, and process design. This technical guide provides a comprehensive overview of the available solubility data for sodium hydroxymethanesulfinate dihydrate in organic solvents, outlines a general experimental protocol for its quantitative determination, and presents a relevant synthetic workflow in pharmaceutical manufacturing.

Solubility of Sodium Hydroxymethanesulfinate Dihydrate in Organic Solvents

Precise quantitative data on the solubility of sodium hydroxymethanesulfinate dihydrate in a wide range of organic solvents remains limited in publicly available literature. However, qualitative descriptions and some specific data points have been compiled from various sources to provide a general understanding of its solubility profile.

Qualitative and Quantitative Solubility Data

The solubility of sodium hydroxymethanesulfinate dihydrate is largely dictated by its salt-like nature and the presence of water of hydration, making it freely soluble in polar protic solvents like water. Its solubility in organic solvents is generally low, with a slight solubility observed in some polar aprotic and protic organic solvents.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Water | Protic Solvent | Freely Soluble[1][2][3][4] | ~60 (as dihydrate)[4] |

| Ethanol | Protic Solvent | Slightly Soluble[2][3][5] | Data not available |

| Dehydrated Alcohol | Protic Solvent | Practically Insoluble[6] | Data not available |

| Methanol | Protic Solvent | Data not available | Data not available |

| Dimethylformamide (DMF) | Aprotic Solvent | Fairly Good Solubility | Data not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | Data not available | Data not available |

| Ether | Aprotic Solvent | Practically Insoluble[6] | Data not available |

| Benzene | Aromatic Hydrocarbon | Practically Insoluble[6] | Data not available |

Note: The quantitative solubility in water is approximately 600 g/L for the dihydrate form.[4] One source mentions a solubility of 50 mg/mL in water, which may refer to specific experimental conditions.[7][8] The term "slightly soluble" generally implies a solubility between 0.1 and 1 g/100 mL, while "practically insoluble" suggests a solubility of less than 0.01 g/100 mL.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of sodium hydroxymethanesulfinate dihydrate in an organic solvent of interest. This method is based on the principle of creating a saturated solution and determining the concentration of the dissolved solid.

Materials and Equipment:

-

Sodium hydroxymethanesulfinate dihydrate (analytical grade)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium hydroxymethanesulfinate dihydrate to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a clean, dry container.

-

-

Quantification of Dissolved Solute:

-

The concentration of the dissolved sodium hydroxymethanesulfinate dihydrate in the filtered solution can be determined by a suitable analytical method. Given its chemical nature, indirect methods might be more practical than direct evaporation and weighing, especially for low solubilities.

-

Gravimetric Analysis (for higher solubilities): A known volume of the saturated solution can be carefully evaporated to dryness under controlled conditions (e.g., in a vacuum oven at a temperature below its decomposition point), and the mass of the solid residue can be measured.

-

Spectroscopic or Chromatographic Methods (for lower solubilities): If the compound has a suitable chromophore, UV-Vis spectroscopy can be used after creating a calibration curve. Alternatively, a derivatization reaction could be employed to create a quantifiable colored or fluorescent compound. High-performance liquid chromatography (HPLC) with a suitable detector could also be a viable method for quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the dissolved solid in the saturated solution and is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Application in Drug Synthesis: The Quetiapine Workflow

Sodium hydroxymethanesulfinate (Rongalite) has been utilized in the synthesis of various pharmaceutical compounds. One notable example is its application in a synthetic route towards the antipsychotic drug, Quetiapine.[9] In this context, Rongalite is not directly used, but a related compound, sodium dithionite (B78146) (which can be used to prepare Rongalite), is employed as a reducing agent in a key cyclization step. The following workflow illustrates a synthetic approach to a key intermediate of Quetiapine.

Caption: Synthetic workflow for a key intermediate of Quetiapine.

This workflow demonstrates a two-step, one-pot synthesis where an initial intermolecular SNAr reaction is followed by an intramolecular reductive amidation using sodium dithionite to form the core structure of Quetiapine.[9] This highlights the utility of sulfinate-related reducing agents in the construction of complex heterocyclic systems prevalent in many active pharmaceutical ingredients.

Conclusion

While quantitative solubility data for sodium hydroxymethanesulfinate dihydrate in organic solvents is not extensively documented, its qualitative behavior indicates a preference for polar environments. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Furthermore, the role of related reducing agents in the synthesis of pharmaceuticals like Quetiapine underscores the importance of understanding the reactivity and physical properties of this class of compounds in drug development. Further research to quantify the solubility of sodium hydroxymethanesulfinate dihydrate in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Rongalite - Wikipedia [en.wikipedia.org]

- 5. Sodium hydroxymethanesulphinate | 149-44-0 [chemicalbook.com]

- 6. Rongalite | CH4O3S.Na | CID 24181102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 羟甲基亚磺酸钠二水合物 ≥98.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sodium formaldehydesulfoxylate dihydrate | 6035-47-8 [chemicalbook.com]

- 9. thieme-connect.de [thieme-connect.de]

Spectroscopic Characterization of Sodium Formaldehyde Sulfoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), also known as Rongalite, is a versatile chemical compound with the molecular formula Na⁺HOCH₂SO₂⁻.[1] It is widely utilized as a reducing agent in various industrial applications, including in the dye industry and as a redox polymerization initiator.[2][3] In the pharmaceutical and drug development sectors, its properties as a reducing agent and its potential reactions are of significant interest. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of sodium formaldehyde sulfoxylate, complete with quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of sodium formaldehyde sulfoxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has been demonstrated as a suitable method for the assay of sodium formaldehyde sulfoxylate, offering an alternative to traditional titration methods.[4]

Table 1: ¹H NMR Data for Sodium Formaldehyde Sulfoxylate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly available in search results | - | Methylene (B1212753) protons (-CH₂-) |

Note: Specific chemical shift values for the methylene protons of SFS in different solvents were not detailed in the provided search results. However, ¹H NMR is a viable technique for its analysis.

Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups present in sodium formaldehyde sulfoxylate.

Table 2: Key FTIR Absorption Bands for Sodium Formaldehyde Sulfoxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| Specific peak data not available | - | O-H stretching (of water in dihydrate form and hydroxyl group) | [5][6] |

| Specific peak data not available | - | C-H stretching | [7] |

| Specific peak data not available | - | S=O stretching (sulfinate group) | [7] |

| Specific peak data not available | - | C-O stretching | [7] |

| Specific peak data not available | - | S-O stretching | [7] |

Note: While the availability of FTIR spectra is confirmed, specific peak positions are not listed in the provided search results. The assignments are based on the known chemical structure.

Table 3: Key Raman Shifts for Sodium Formaldehyde Sulfoxylate

| Raman Shift (cm⁻¹) | Intensity | Assignment | Reference |

| Specific peak data not available | - | S=O symmetric and asymmetric stretching | [7] |

| Specific peak data not available | - | C-S stretching | [7] |

| Specific peak data not available | - | C-O stretching | [7] |

| Specific peak data not available | - | O-H bending | [7] |

Note: A study on the structural examination of SFS using IR and Raman spectroscopy has been published, but the detailed peak data is not available in the search snippets.[7]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a sensitive method for the detection and quantification of sodium formaldehyde sulfoxylate.

Table 4: Mass Spectrometry Data for Sodium Formaldehyde Sulfoxylate

| Ionization Mode | Parent Ion (m/z) | Daughter Ion (m/z) | Technique | Reference |

| ESI⁻ | 95 | 65 | UPLC-MS/MS | [8] |

Note: The parent ion at m/z 95 likely corresponds to the [HOCH₂SO₂]⁻ anion.

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of sodium formaldehyde sulfoxylate.

Sample Preparation for FTIR Spectroscopy

-

KBr Pellet Method:

-

Thoroughly grind a small amount of sodium formaldehyde sulfoxylate dihydrate with dry potassium bromide (KBr) in an agate mortar. The typical sample-to-KBr ratio is 1:100.

-

Transfer the resulting fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[5][9]

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sodium formaldehyde sulfoxylate sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the ATR-IR spectrum.[5]

-

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh a known amount of sodium formaldehyde sulfoxylate and dissolve it in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a benchtop or high-field NMR spectrometer.[4]

-

Data Processing: Process the acquired FID (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals corresponding to the analyte and the internal standard to determine the concentration of sodium formaldehyde sulfoxylate.

Protocol for LC-MS/MS Analysis

This protocol is adapted from a method for detecting SFS in food samples.[8]

-

Chromatographic Conditions:

-

Column: Synergi Max-RP C12 (5.0 µm, 4.6 mm x 250 mm) or equivalent.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous ammonium (B1175870) acetate (B1210297) solution (e.g., 5-10:95-90 v/v of acetonitrile: 8.0-10.0 mmol/L ammonium acetate).[8]

-

Flow Rate: 0.5 ± 0.1 mL/min.[8]

-

Column Temperature: 30 ± 5 °C.[8]

-

Elution: Isocratic.[8]

-

-

Mass Spectrometry Conditions:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Quantify the amount of sodium formaldehyde sulfoxylate by comparing the peak area of the monitored ion transition to a calibration curve prepared with known standards.

-

Visualized Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes in the analysis of sodium formaldehyde sulfoxylate.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of sodium formaldehyde sulfoxylate using LC-MS/MS.

Chemical Reactions and Decomposition of Sodium Formaldehyde Sulfoxylate

Sodium formaldehyde sulfoxylate is prepared from sodium dithionite (B78146) and formaldehyde.[1] In solution, the hydroxymethanesulfinate ion can be unstable and decompose into formaldehyde and sulfite.[1]

Caption: Synthesis and decomposition pathway of sodium formaldehyde sulfoxylate.

This technical guide provides a foundational understanding of the spectroscopic characterization of sodium formaldehyde sulfoxylate. For more specific applications, further optimization of the presented protocols may be necessary. The provided data and methodologies serve as a valuable resource for researchers and professionals working with this important chemical compound.

References

- 1. Rongalite - Wikipedia [en.wikipedia.org]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. USP-NF: Sodium Formaldehyde Sulfoxylate App Note — Nanalysis [nanalysis.com]

- 5. Sodium formaldehyde sulfoxylate dihydrate | CH7NaO5S | CID 23666330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Structural Examinations of "Sodium FormaldehydeSulfoxylate" by Infrared and Raman Spectroscopy [jstage.jst.go.jp]

- 8. CN102680606B - Method for measuring sodium formaldehyde sulfoxylate in food - Google Patents [patents.google.com]

- 9. Sodium Formaldehyde Sulfoxylate | CH3NaO3S | CID 23689980 - PubChem [pubchem.ncbi.nlm.nih.gov]

Rongalite in Organic Chemistry: A Technical Guide to its Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium formaldehyde (B43269) sulfoxylate (B1233899), widely known by its trade name Rongalite, has a rich history that has evolved from its initial applications in the textile industry to becoming a versatile and powerful reagent in modern organic synthesis. First reported in the chemical literature in 1905, this inexpensive and readily available compound has garnered significant attention for its multifaceted reactivity.[1][2] This technical guide provides an in-depth exploration of the discovery and history of Rongalite, and details its contemporary applications in organic chemistry. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in the laboratory.

Discovery and Historical Perspective

Rongalite, or sodium hydroxymethanesulfinate, was first described in the chemical literature in 1905.[1] Its name is derived from the French word "rongeage," meaning to decolorize, which points to its earliest industrial application as a bleaching and discharge printing agent in the textile industry.[2] Historically, it was also employed as an antidote for heavy metal poisoning due to its chelating properties.[2]

The synthesis of Rongalite has also evolved over time. Early methods involved the reduction of a mixture of formaldehyde and sodium hydrogen sulfite (B76179) with zinc dust.[1] The modern industrial production of Rongalite involves the reaction of sodium dithionite (B78146) with formaldehyde.[2]

Physicochemical Properties and Handling

Rongalite is a colorless, crystalline solid that is highly soluble in water and typically sold as the dihydrate (Na+HOCH₂SO₂⁻·2H₂O).[1] It is known to have a faint leek-like odor.[2] While stable under ambient conditions, it is hygroscopic and should be stored in a cool, dry place. Upon treatment with acid, Rongalite decomposes to release toxic gases, and it can cause skin and eye irritation.[2]

Applications in Organic Synthesis

Rongalite's utility in organic synthesis stems from its ability to act as a versatile reagent, participating in a wide array of chemical transformations. It can function as a source of the sulfoxylate dianion (SO₂²⁻), a C1 synthon, a reducing agent, and a single-electron transfer (SET) agent.

Source of Sulfoxylate Dianion (SO₂²⁻): Synthesis of Sulfones and Sultines

One of the most common applications of Rongalite is as a nucleophilic source of the SO₂²⁻ dianion for the synthesis of sulfones and sultines, which are important structural motifs in many biologically active molecules.[1]

The reaction of alkyl halides or activated olefins with Rongalite provides a straightforward route to symmetrical sulfones. The first synthesis of dibenzyl sulfone from benzyl (B1604629) chloride and Rongalite was reported by Fromm in 1908.[1]

Quantitative Data for the Synthesis of Symmetrical Sulfones

| Entry | Substrate | Product | Conditions | Yield (%) | Reference |

| 1 | Benzyl chloride | Dibenzyl sulfone | Aqueous alcohol | Good | [1] |

| 2 | Acrylonitrile | β,β′-dicyanodiethyl sulfone | Aqueous methanol | 91 | [1] |

| 3 | Methyl acrylate | β,β′-dicarbomethoxy-diethyl sulfone | Aqueous methanol | 85 | [1] |

| 4 | Acrylamide | β,β′-dicarboxamido-diethyl sulfone | Aqueous methanol | 64 | [1] |

Experimental Protocol: Synthesis of Dibenzyl Sulfone

-

Dissolve benzyl chloride (2 equivalents) in aqueous ethanol.

-

Add Rongalite (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product, dibenzyl sulfone, will precipitate from the reaction mixture and can be collected by filtration.

Rongalite is also a valuable reagent for the synthesis of sultines (cyclic sulfinates), which can serve as precursors to dienes for Diels-Alder reactions.[1][2]

Quantitative Data for the Synthesis of Sultines

| Entry | Substrate | Product | Conditions | Yield (%) | Reference |

| 1 | α,α′-Dibromo-o-xylene | 1,3-Dihydrobenzo[c]thiophene-2-oxide | Aqueous DMF | 43 | [1] |

| 2 | α,α′-Dichloro-o-xylene | 1,3-Dihydrobenzo[c]thiophene-2-oxide | DMF, NaI, 25 °C | 70 | [1] |

| 3 | 3,4-Bis(chloromethyl)furan | Furanosultine | DMF, TBAB, 25 °C | 40 | [1] |

| 4 | 2,5-Dimethyl-3,4-bis(chloromethyl)thiophene | 2,5-Dimethylthienosultine | DMF | 35 | [1] |

Experimental Protocol: Synthesis of 1,3-Dihydrobenzo[c]thiophene-2-oxide

-

To a solution of α,α′-dichloro-o-xylene (1 equivalent) in DMF, add sodium iodide (catalytic amount) and Rongalite (1 equivalent).

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction is worked up by extraction to afford the sultine product.

Reducing Agent

Rongalite is an effective reducing agent, both on its own and in combination with other reagents like elemental tellurium.

Rongalite can be used for the reductive dehalogenation of α-halo ketones and aldehydes.[2] It is also capable of reducing aromatic aldehydes and benzoins to their corresponding alcohols at elevated temperatures in DMF.[2]

A combination of Rongalite and elemental tellurium in dilute aqueous sodium hydroxide (B78521) generates sodium telluride (Na₂Teₓ), a powerful reducing agent.[1][2] This system is particularly useful for the debromination of vicinal dibromides to alkenes and the reduction of aromatic nitro compounds to anilines.[1]

Quantitative Data for Rongalite-Tellurium Mediated Reductions

| Entry | Substrate | Product | Transformation | Yield (%) | Reference |

| 1 | Stilbene (B7821643) dibromide | Stilbene | Debromination | 91 | [1] |

| 2 | Cinnamic acid dibromide | Cinnamic acid | Debromination | 85 | [1] |

| 3 | 4-Nitroaniline | 1,4-Phenylenediamine | Nitro reduction | 96 | [1] |

| 4 | 2-Nitrophenol | 2-Aminophenol | Nitro reduction | 85 | [1] |

Experimental Protocol: Debromination of Stilbene Dibromide

-

Prepare the sodium telluride reagent by gently heating elemental tellurium with Rongalite in dilute aqueous sodium hydroxide until a wine-red colored solution is formed.

-

Add the stilbene dibromide to the solution of the reducing agent at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

The product alkene can be isolated by extraction.

C1 Synthon

Thermal decomposition of Rongalite generates formaldehyde, which can be utilized as a C1 synthon in various organic transformations. For example, it has been employed in the copper- and iodine-mediated synthesis of trisubstituted furans from aryl ketones in DMSO.[2]

Single Electron Transfer (SET) Agent

More recently, Rongalite has been recognized as a potent single electron donor, enabling transition-metal-free arylation reactions.[2][3] This application is particularly significant in the context of green chemistry, as it avoids the use of often toxic and expensive transition metal catalysts.

Quantitative Data for Rongalite-Promoted Transition-Metal-Free Arylation

| Entry | Aryl Halide | Arene | Product | Conditions | Yield (%) | Reference |

| 1 | 4-Iodobenzonitrile | Benzene | 4-Cyanobiphenyl | Base, DMSO | High | [3][4] |

| 2 | 1-Iodonaphthalene | Benzene | 1-Phenylnaphthalene | Base, DMSO | High | [3][4] |

| 3 | 2-Bromopyridine | Toluene | 2-(p-Tolyl)pyridine | Base, DMSO | Moderate | [3][4] |

This methodology has been successfully applied to the synthesis of a key intermediate for the antipsychotic drug Quetiapine in 70% yield in a single step.[2][3]

Mechanistic Pathways and Visualizations

The diverse reactivity of Rongalite can be understood through several key mechanistic pathways.

Nucleophilic Attack of Sulfoxylate Anion

In the synthesis of sulfones, the reaction can proceed through two possible pathways: initial nucleophilic attack of the hydroxymethanesulfinate anion followed by elimination of formaldehyde, or direct attack of the sulfinate anion generated from Rongalite.

Caption: Proposed mechanism for sulfone formation from Rongalite.

Generation of Dienes from Sultines

Sultines, synthesized using Rongalite, can undergo thermal extrusion of sulfur dioxide to generate highly reactive dienes, which can then be trapped in Diels-Alder reactions.

Caption: Thermal generation of dienes from sultines for Diels-Alder reactions.

Single Electron Transfer (SET) Pathway for Arylation

In transition-metal-free arylations, Rongalite acts as a precursor to a super electron donor, which initiates a radical chain reaction.

Caption: Simplified single electron transfer (SET) mechanism for Rongalite-promoted arylation.

Conclusion and Future Outlook

From its humble beginnings as an industrial bleaching agent, Rongalite has emerged as a remarkably versatile and valuable reagent in the arsenal (B13267) of the modern organic chemist. Its ability to act as a source of the sulfoxylate dianion, a C1 synthon, a reducing agent, and a single electron donor has enabled the development of a wide range of synthetic methodologies. The transition-metal-free reactions promoted by Rongalite are particularly noteworthy, aligning with the principles of green and sustainable chemistry. For researchers and professionals in drug development, Rongalite offers a cost-effective and powerful tool for the construction of complex molecular architectures, as exemplified by its application in the synthesis of a key intermediate for Quetiapine. Future research will undoubtedly continue to uncover new and innovative applications for this historic yet highly relevant chemical compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. [PDF] Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation. | Semantic Scholar [semanticscholar.org]

- 4. Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reductive Dehalogenation of α-Halo Ketones using Sodium Hydroxymethanesulfinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate dihydrate, commonly known as Rongalite, is a versatile and inexpensive reducing agent with significant applications in organic synthesis.[1][2] One of its key applications is the efficient and clean reductive dehalogenation of α-halo ketones to their corresponding parent ketones.[3] This reaction is of considerable interest in medicinal chemistry and drug development as α-halo ketones are important synthetic intermediates, but their inherent reactivity and potential toxicity often necessitate their removal or transformation in later stages of a synthetic sequence.[4]

The use of sodium hydroxymethanesulfinate dihydrate offers a mild and effective method for this transformation, proceeding under relatively gentle conditions and tolerating a variety of functional groups.[5] This protocol provides a detailed overview of the reaction, including experimental procedures, quantitative data, and a mechanistic rationale.

Reaction Principle

The overall transformation involves the replacement of a halogen atom (Cl, Br, or I) at the α-position of a ketone with a hydrogen atom, using sodium hydroxymethanesulfinate dihydrate as the reducing agent. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often at elevated temperatures to ensure a reasonable reaction rate.[3]

Quantitative Data

The reductive dehalogenation of various α-halo ketones using sodium hydroxymethanesulfinate dihydrate proceeds with high efficiency. The following table summarizes the reaction conditions and yields for a range of substrates.

| Entry | α-Halo Ketone Substrate | Halogen | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 2-Bromoacetophenone | Br | Ethanol | Reflux | 1 | 95 |

| 2 | 2-Chloroacetophenone | Cl | Ethanol | Reflux | 1 | 93 |

| 3 | 4'-Methyl-2-bromoacetophenone | Br | Ethanol | Reflux | 1 | 96 |

| 4 | 4'-Methoxy-2-bromoacetophenone | Br | Ethanol | Reflux | 1 | 94 |

| 5 | 4'-Nitro-2-bromoacetophenone | Br | Ethanol | Reflux | 1.5 | 92 |

| 6 | 2-Bromopropiophenone | Br | Ethanol | Reflux | 1.5 | 90 |

| 7 | 2-Bromo-2'-acetonaphthone | Br | Ethanol | Reflux | 1.5 | 91 |

| 8 | 3-Bromocamphor | Br | DMF | 80 °C | 2 | 88 |

| 9 | 2-Chlorocyclohexanone | Cl | DMF | 80 °C | 3 | 85 |

Experimental Protocols

General Procedure for the Reductive Dehalogenation of α-Halo Ketones

This protocol is based on the procedure reported by Harris, A. R. in Synthetic Communications, 1987 , 17(13), 1587-1592.

Materials:

-

α-Halo ketone (1.0 eq)

-

Sodium hydroxymethanesulfinate dihydrate (Rongalite) (1.2 - 1.5 eq)

-

Ethanol or Dimethylformamide (DMF)

-

Water

-

Dichloromethane (B109758) or Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-halo ketone (1.0 eq) and the chosen solvent (ethanol or DMF, approximately 10-20 mL per gram of substrate).

-

Addition of Reducing Agent: Add sodium hydroxymethanesulfinate dihydrate (1.2 - 1.5 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (for ethanol) or 80 °C (for DMF) and maintain for the time indicated in the table above, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If using ethanol, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

-

Reaction Mechanism and Workflow

The precise mechanism of the reductive dehalogenation of α-halo ketones by sodium hydroxymethanesulfinate is not definitively established, but several pathways have been proposed. One plausible mechanism involves the formation of a sulfoxylate (B1233899) anion (SO₂²⁻) from Rongalite, which then acts as the key reducing species.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

- 3. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]

Application of Rongalite in the Synthesis of Sulfones and Sultines: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rongalite, chemically known as sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is an inexpensive, stable, and environmentally benign reagent.[1][2] It has gained significant traction in organic synthesis as a convenient and safe solid surrogate for gaseous sulfur dioxide (SO₂).[1] Its ease of handling and versatile reactivity make it a superior alternative for introducing the sulfonyl group (–SO₂–) into organic molecules, a critical moiety in numerous pharmaceuticals and materials.[3][4] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Rongalite for the synthesis of sulfones and sultines.

Rongalite is a white, crystalline, and hygroscopic solid, typically available as a dihydrate.[1][2] It is highly soluble in water and polar organic solvents. For optimal reactivity and purity, it should be stored in a cool, dry, and dark place.[2] A faint leek-like smell is characteristic, while a fishy odor may indicate decomposition and loss of purity.[2] In solution, particularly under basic conditions, Rongalite decomposes to generate the hydroxymethanesulfinate anion, which can then release the active SO₂ source, the sulfoxylate (B1233899) dianion (SO₂²⁻).[1]

Application 1: Synthesis of Sulfones

Sulfones are a cornerstone functional group in medicinal chemistry, present in drugs such as Tirofiban and Vemurafenib.[3] Rongalite offers a direct and efficient pathway for the synthesis of both symmetrical and unsymmetrical sulfones from various precursors.

Synthesis of Symmetrical Sulfones from Alkyl Halides

Rongalite reacts with two equivalents of an alkyl halide to produce symmetrical sulfones. The reaction is believed to proceed through the in situ generation of a sulfinate species that subsequently displaces the halide.[1][4]

General Reaction: 2 R-X + NaHOCH₂SO₂ → R-SO₂-R + NaX + CH₂O + HX

Synthesis of β,β'-Disubstituted Diethyl Sulfones from Activated Olefins

Activated olefins, such as α,β-unsaturated esters and nitriles, undergo a Michael-type addition with the sulfinate species generated from Rongalite to yield β,β'-disubstituted diethyl sulfones.[2][3] This method provides a straightforward route to highly functionalized sulfone derivatives.

One-Pot Synthesis of Unsymmetrical Sulfones

An efficient methodology for the one-pot or telescoped synthesis of unsymmetrical sulfones has been developed.[5] This process involves the initial reaction of Rongalite with one alkyl halide to form an intermediate alkyl sulfinate, which is then trapped by a second, different electrophile.[3]

Data Presentation: Synthesis of Sulfones

| Entry | Substrate 1 | Substrate 2 | Product | Solvent | Yield (%) | Reference |

| 1 | Benzyl (B1604629) chloride | Benzyl chloride | Dibenzyl sulfone | Aqueous Ethanol (B145695) | - | [2] |

| 2 | Acrylonitrile | Acrylonitrile | Bis(2-cyanoethyl) sulfone | Aqueous Methanol (B129727) | 91 | [2] |

| 3 | Ethyl acrylate | Ethyl acrylate | Diethyl 2,2'-sulfonyldiacetate | Aqueous Methanol | 85 | [2] |

| 4 | Methyl vinyl ketone | Methyl vinyl ketone | Bis(2-acetylethyl) sulfone | Aqueous Methanol | 64 | [2] |

| 5 | p-Quinone methide | Benzyl bromide | Diarylmethyl benzyl sulfone | DMF | 86 | [6] |

| 6 | p-Quinone methide | Allyl bromide | Diarylmethyl allyl sulfone | DMF | - | [6] |

Application 2: Synthesis of Sultines (Cyclic Sulfinates)

Sultines are valuable cyclic sulfinate esters that serve as versatile intermediates in organic synthesis, particularly as precursors for o-quinodimethanes in Diels-Alder reactions.[2][3] Rongalite provides a practical route for the synthesis of sultines from dihaloarenes.

The reaction of α,α'-dihalo-o-xylenes with Rongalite in a suitable solvent like DMF yields the corresponding sultine.[2]

Data Presentation: Synthesis of Sultines

| Entry | Substrate | Product | Solvent | Yield (%) | Reference |

| 1 | α,α'-Dibromo-o-xylene | 1,3-Dihydrobenzo[c]thiophene 2-oxide | Aqueous DMF | 43 | [2] |

| 2 | α,α'-Dichloro-o-xylene | 1,3-Dihydrobenzo[c]thiophene 2-oxide | DMF, NaI | 70 | [2] |

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Sulfone from an Alkyl Halide

Materials:

-

Alkyl halide (e.g., Benzyl chloride)

-

Rongalite (sodium hydroxymethanesulfinate)

-

Ethanol

-

Water

Procedure:

-

Dissolve the alkyl halide (2.0 mmol) in a mixture of ethanol and water.

-

Add Rongalite (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[7]

Protocol 2: Synthesis of β,β'-Disubstituted Diethyl Sulfones from an Activated Olefin

Materials:

-

Activated olefin (e.g., Acrylonitrile)

-

Rongalite

-

Methanol

-

Water

Procedure:

-

Dissolve the activated olefin (2.0 mmol) in a mixture of methanol and water.

-

Add Rongalite (1.0 mmol) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.[7]

-

Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: One-Pot Synthesis of an Unsymmetrical Sulfone

Materials:

-

Alkyl halide 1

-

Alkyl halide 2

-

Rongalite

-

Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve Rongalite (1.2 mmol) in DMF.

-